N-Phenyl furosemide
Description
N-Phenyl furosemide is a structural analog of the well-known loop diuretic furosemide (4-Chloro-2-[[(furan-2-yl)methyl]amino]-5-sulfamoylbenzoic acid), where the furanmethyl substituent is replaced by a phenyl group. Furosemide itself is a sulfonamide derivative with a primary application in managing edema and hypertension by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter in the kidney .
Properties
CAS No. |
21525-08-6 |
|---|---|
Molecular Formula |
C18H15ClN2O5S |
Molecular Weight |
406.84 |
IUPAC Name |
Anthranilic acid, 4-chloro-N-furfuryl-5-(phenylsulfamoyl)- |
InChI |
InChI=1S/C18H15ClN2O5S/c19-15-10-16(20-11-13-7-4-8-26-13)14(18(22)23)9-17(15)27(24,25)21-12-5-2-1-3-6-12/h1-10,20-21H,11H2,(H,22,23) |
InChI Key |
ADGDDISMOKXBCG-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC(S(=O)(NC2=CC=CC=C2)=O)=C(Cl)C=C1NCC3=CC=CO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-1543; PF 1543; PF1543. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure and Substituent Effects
The substitution of the furanmethyl group in furosemide with a phenyl group introduces steric and electronic changes. Key comparisons include:
*Hypothetical structure inferred from sulfonamide derivatives in .
The sulfonamide group in both furosemide and N-phenyl derivatives contributes to acidity, with pKa values critical for renal excretion and ion transport inhibition .
Pharmacological and Therapeutic Comparisons
Diuretic Activity vs. Anticonvulsant Potential
- Furosemide : Inhibits renal Na⁺/K⁺/2Cl⁻ cotransport, validated in human clinical use for decades .
- N-Phenyl phthalimides : Exhibit phenytoin-like anticonvulsant activity by modulating voltage-gated sodium channels, reducing PTZ-induced seizures in vivo .
- N-Phenyl cinnamamides : Activate Nrf2/ARE pathways, offering hepatoprotection against oxidative stress .
Ion Channel Interactions
- Furosemide : Blocks Cl⁻ channels in renal epithelia and α1-adrenergic receptor-mediated Ca²⁺ influx (14–39% inhibition) .
- Phloridzin : Shares inhibitory effects on ion channels but induces longer channel closures than furosemide .
Metabolic and Toxicological Profiles
Glucuronidation and Metabolism
- Furosemide : Undergoes glucuronidation via UGT1A9 in humans, with kinetics conserved in humanized UGT1 mice .
- N-Phenyl analogs : Likely undergo similar Phase II metabolism, though phenyl groups may slow glucuronidation due to steric hindrance.
Toxicity Considerations
- Furosemide impurities: 2-Chloro-4-N-furfurylamino-5-sulfamoylbenzoic acid (Imp. A) highlights the importance of substituent positioning for safety .
Q & A
Q. What are the primary challenges in formulating furosemide derivatives for oral delivery, and how can SNEDDS address these?
Furosemide’s poor aqueous solubility (<0.01 mg/mL) and low bioavailability (~50%) necessitate advanced delivery systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). SNEDDS formulations use lipid-based excipients (e.g., Capryol 90, Labrasol) to enhance solubility via nanoemulsion formation, achieving droplet sizes <200 nm and >95% transmittance . Key parameters include drug-excipient compatibility, emulsification efficiency, and stability under physiological conditions. Methodologically, compatibility studies using DSC/TGA and solubility assays in oils/surfactants are critical first steps .
Q. What analytical methods are validated for quantifying furosemide in biological matrices?
Reverse-phase HPLC with UV detection (λ = 274 nm) is widely used, with mobile phases like methanol:phosphate buffer (60:40). Calibration curves (1–50 µg/mL) and validation via recovery rates (98–102%) and precision (RSD <2%) are essential . For plasma/urine samples, protein precipitation with acetonitrile or solid-phase extraction minimizes matrix interference. LC-MS/MS is recommended for low-concentration pharmacokinetic studies .
Q. How are in vitro release kinetics of furosemide formulations evaluated?
Dialysis bag or Franz diffusion cell methods are standard, using phosphate buffer (pH 6.8) at 37°C. Sampling at intervals (0.5, 1, 2, 4, 8 hrs) and analysis via UV-HPLC determine release profiles. Zero-order, Higuchi, and Korsmeyer-Peppas models assess mechanism (e.g., diffusion vs. erosion). SNEDDS typically show sustained release (>80% over 8 hrs) due to improved solubility .
Advanced Research Questions
Q. How do experimental design methodologies optimize furosemide SNEDDS formulations?
The Simplex Lattice Design (SLD) is effective for multi-variable optimization. For example, varying Tween 80 (60–65%), PEG 400 (15–20%), and oleic acid (fixed 20%) generates 7–10 formulations. Responses (emulsification time, transmittance, drug loading) are analyzed via ANOVA to identify significant factors (p <0.05). SLD reduces trial runs by 40% and predicts optimal compositions with desirability >0.9 .
Q. How does treatment order bias impact pharmacokinetic studies of furosemide?
In crossover studies, unbalanced designs (e.g., omitting a control group in initial phases) can confound results. For instance, plasma osmolality and sodium levels showed order-dependent variability when controls were introduced later. Mitigation strategies include randomized block designs and washout periods >5× elimination half-life (t½ = 1–2 hrs for furosemide) .
Q. What explains high heterogeneity in meta-analyses of furosemide-albumin combination therapies?
Heterogeneity (I² >90%) arises from variable albumin doses (20–40 g/day) and renal function thresholds (eGFR 30–60 mL/min). Sensitivity analysis (e.g., excluding outlier studies) reduces I² to 69%. Subgroup analysis by albumin:furosemide molar ratio (1:1 vs. 2:1) and urine pH (<6 vs. >7) clarifies dose-response relationships .
Q. How do conformational polymorphisms affect furosemide’s dissolution and bioavailability?
Furosemide exhibits trimorphic forms (P1, P21/n, P1 space groups) with energy differences <6 kcal/mol. Form 1 (thermodynamically stable) has lower solubility due to intramolecular N–H∙∙∙Cl bonds. Computational modeling (e.g., conformer surface maps) and slurry experiments identify metastable polymorphs with 20–30% higher dissolution rates .
Q. What statistical approaches resolve contradictions in furosemide’s Na+/K+ excretion data?
Mixed-effects models account for inter-individual variability (e.g., renal function, CYP450 polymorphisms). For example, furosemide’s Na+ excretion efficacy varies 2-fold between CYP2C9*1/*1 (wild-type) and *3/*3 (poor metabolizers). Bootstrapping validates confidence intervals for dose adjustments in subpopulations .
Methodological Considerations
- Data Contradictions : Conflicting solubility reports may stem from polymorphic forms or pH-dependent ionization (pKa = 3.9). Always specify crystal form and dissolution medium pH .
- In Vivo vs. In Vitro Correlation : Use compartmental pharmacokinetic models (e.g., Wagner-Nelson method) to align SNEDDS release profiles with plasma AUC data .
For further details, consult validated pharmacopeial standards (USP, EP) and avoid non-peer-reviewed sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
